Cas no 2034457-97-9 (3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one)

3-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one is a structurally complex organic compound featuring a pyrazole moiety linked to a phenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane-derived propanone unit. This hybrid structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the spirocyclic system may enhance metabolic stability, while the pyrazole ring could contribute to binding interactions in target proteins. Its well-defined molecular architecture offers opportunities for further derivatization, making it valuable for pharmaceutical research and development. The compound’s purity and synthetic reproducibility are critical for consistent performance in experimental applications.
3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one structure
2034457-97-9 structure
Product Name:3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one
CAS No:2034457-97-9
MF:C21H27N3O3
MW:369.4574
CID:5354075
Update Time:2025-10-30

3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
    • 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
    • 3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one
    • Inchi: 1S/C21H27N3O3/c1-16-15-17(2)24(22-16)19-6-3-18(4-7-19)5-8-20(25)23-11-9-21(10-12-23)26-13-14-27-21/h3-4,6-7,15H,5,8-14H2,1-2H3
    • InChI Key: RXXZSIXRBFSHRM-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C([H])([H])OC21C([H])([H])C([H])([H])N(C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])N1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=N1)=O)C([H])([H])C2([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 505
  • XLogP3: 2.3
  • Topological Polar Surface Area: 56.6

3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one Pricemore >>

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3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one Related Literature

Additional information on 3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one

Comprehensive Overview of 3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one (CAS No. 2034457-97-9)

The compound 3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one (CAS No. 2034457-97-9) is a sophisticated organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a 3,5-dimethyl-1H-pyrazole moiety and a 1,4-dioxa-8-azaspiro[4.5]decane ring system. These features make it a subject of interest in medicinal chemistry and drug discovery, particularly for targeting specific biological pathways.

In recent years, researchers have focused on spirocyclic compounds like this one due to their potential in modulating protein-protein interactions and enzyme inhibition. The 1,4-dioxa-8-azaspiro[4.5]decane core is notable for its conformational rigidity, which can enhance binding affinity and selectivity. This aligns with the growing demand for highly selective kinase inhibitors and GPCR modulators, topics frequently searched in scientific databases and AI-driven platforms.

The 3,5-dimethyl-1H-pyrazole fragment is another critical component, often found in anti-inflammatory and anticancer agents. Its presence in this compound suggests potential applications in immunotherapy or metabolic disorder research, areas gaining traction in 2024. Users often query about "novel pyrazole derivatives in drug development," making this molecule highly relevant to current trends.

From a synthetic perspective, the compound's propan-1-one linker offers versatility for further derivatization, a feature valued in fragment-based drug design. Its CAS No. 2034457-97-9 ensures precise identification in chemical inventories, addressing the need for accurate compound tracking in pharmaceutical R&D. Searches for "CAS number lookup for rare chemicals" underscore the importance of such identifiers.

Beyond its structural attributes, this molecule exemplifies the intersection of computational chemistry and experimental validation. With AI-assisted molecular modeling becoming mainstream, queries like "predicting bioactivity of spirocyclic compounds" reflect the compound's alignment with cutting-edge methodologies. Its balanced lipophilicity and hydrogen-bonding capacity further position it as a candidate for blood-brain barrier penetration studies.

In conclusion, 3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}propan-1-one represents a compelling case study in modern drug discovery. Its multifaceted chemistry responds to trending searches on "next-generation heterocyclic therapeutics" while offering tangible pathways for lead optimization and targeted therapy development.

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